molecular formula C15H21BrN2O2 B5000613 1-[2-(3-bromophenoxy)propanoyl]-4-ethylpiperazine

1-[2-(3-bromophenoxy)propanoyl]-4-ethylpiperazine

Cat. No. B5000613
M. Wt: 341.24 g/mol
InChI Key: QUZPDECJOTXIPL-UHFFFAOYSA-N
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Description

1-[2-(3-bromophenoxy)propanoyl]-4-ethylpiperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPP-4 and has been synthesized through a specific method. The purpose of

Mechanism of Action

The mechanism of action of BPP-4 is not fully understood but is believed to involve the modulation of various signaling pathways in cells. BPP-4 has been shown to inhibit the activity of certain enzymes and receptors, which can lead to changes in cellular function and behavior.
Biochemical and Physiological Effects:
BPP-4 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter release. BPP-4 has also been shown to have anti-inflammatory effects and can reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

BPP-4 has several advantages for lab experiments, including its high purity and stability, which allows for accurate and reproducible results. However, BPP-4 can be expensive to synthesize, which can limit its use in certain experiments. Additionally, the mechanism of action of BPP-4 is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on BPP-4, including further studies on its mechanism of action, optimization of its synthesis method to reduce costs, and development of new derivatives with improved efficacy and reduced toxicity. Additionally, BPP-4 could be studied in combination with other compounds to determine its potential synergistic effects. Overall, BPP-4 has significant potential for various applications in the scientific community and warrants further research.

Synthesis Methods

The synthesis of BPP-4 involves the reaction of 1-bromo-3-chloropropane with 3-bromophenol in the presence of sodium hydride. The resulting product is then reacted with 4-ethylpiperazine to form BPP-4. This synthesis method has been optimized to produce high yields of BPP-4 with high purity.

Scientific Research Applications

BPP-4 has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, BPP-4 has been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases. In cancer research, BPP-4 has been shown to inhibit the growth of cancer cells and has been studied as a potential anticancer agent. In drug development, BPP-4 has been studied as a potential lead compound for the development of new drugs with improved efficacy and reduced side effects.

properties

IUPAC Name

2-(3-bromophenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2/c1-3-17-7-9-18(10-8-17)15(19)12(2)20-14-6-4-5-13(16)11-14/h4-6,11-12H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZPDECJOTXIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C(C)OC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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